molecular formula C15H17NOS2 B6540961 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide CAS No. 1058459-45-2

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide

Cat. No. B6540961
CAS RN: 1058459-45-2
M. Wt: 291.4 g/mol
InChI Key: NGUJKHOYYSCAER-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene derivatives possess anti-inflammatory properties, which can be valuable in managing inflammatory conditions.

Anti-Psychotic Effects: Certain thiophene-based compounds exhibit anti-psychotic activity, potentially aiding in mental health treatments.

Anti-Cancer Potential: Researchers have explored the anti-cancer effects of thiophene derivatives. These compounds may interfere with cancer cell growth and proliferation.

Kinase Inhibition: Thiophenes can inhibit kinases, which play a crucial role in cellular signaling pathways. Targeting kinases is relevant for cancer therapy.

Anti-Anxiety Properties: Some thiophene derivatives demonstrate anxiolytic effects, suggesting their potential use in anxiety-related disorders.

Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related conditions.

Material Science

Beyond medicine, thiophenes find applications in material science:

Organic Light-Emitting Diodes (OLEDs): Thiophene-based molecules contribute to the fabrication of OLEDs, which are used in displays and lighting technology .

Corrosion Inhibition: Thiophene derivatives act as corrosion inhibitors for metals, protecting against rust and degradation .

Other Fields

Additional applications include:

Insecticides: Thiophene derivatives have been investigated as potential insecticides .

Liquid Crystals: Amides, including thiophene-containing ones, play a role in liquid crystal formulations .

Future Directions

Thiophene-based analogs are significant lead compounds that can be used for further structural optimization . They have been proven to be effective drugs in the current disease scenario and are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJKHOYYSCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide

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